

Application Notes and Protocols: Enhancing Chemotherapy Efficacy with Erastin

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Compound of Interest

Compound Name: *Erastin*

Cat. No.: *B1684096*

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Introduction

Erastin, a small molecule inducer of ferroptosis, has emerged as a promising agent in combination cancer therapy. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Many cancer cells, particularly those resistant to traditional apoptosis-inducing chemotherapeutics, exhibit vulnerabilities to ferroptosis. By inhibiting the cystine/glutamate antiporter system Xc-, **Erastin** depletes intracellular glutathione (GSH), a key antioxidant enzyme. This leads to the inactivation of glutathione peroxidase 4 (GPX4), resulting in the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.

These application notes provide a comprehensive overview of the synergistic effects of combining **Erastin** with various conventional chemotherapy drugs. Detailed protocols for key in vitro experiments are provided to facilitate the investigation of these drug combinations in a laboratory setting.

Synergistic Combinations of Erastin with Chemotherapy Drugs

Combining **Erastin** with standard chemotherapeutic agents has been shown to enhance anti-cancer efficacy and overcome drug resistance in a variety of cancer cell lines. The primary

mechanism underlying this synergy is the dual induction of distinct cell death pathways, primarily ferroptosis and apoptosis, and the exacerbation of oxidative stress.

Data Summary of Synergistic Effects

The following tables summarize the quantitative data from studies investigating the combination of **Erastin** with various chemotherapy drugs.

Table 1: **Erastin** and Cisplatin Combination in Ovarian Cancer Cells

Cell Line	Drug	IC50 (μM) - 48h	Combination	Combination Index (CI)	Reference
A2780	Cisplatin	40	Cisplatin (10 μM) + WFA (1.5 μM)	Synergistic	[1]
A2780/CP70 (Cisplatin-resistant)	Cisplatin	32	Cisplatin (6 μM) + WFA (1.5 μM)	Synergistic	[1]
CAOV3	Cisplatin	40	Cisplatin (12 μM) + WFA (1.5 μM)	Synergistic	[1]
OVCAR-8	Erastin	1.2	-	-	[2]
NCI/ADR-RES	Erastin	0.8	-	-	[2]

Note: WFA (Withaferin A) was used in combination with cisplatin in this study, demonstrating a similar synergistic principle. Data for direct **Erastin**-Cisplatin IC50 and CI values were not explicitly available in the search results.

Table 2: **Erastin** and Doxorubicin Combination

Cell Line	Drug	IC50	Combination Effect	Reference
Rhabdomyosarcoma cells	Erastin + Doxorubicin	Not specified	Synergistic increase in cellular mortality	[3]

Note: Specific IC50 and CI values for the **Erastin** and Doxorubicin combination were not available in the provided search results.

Table 3: **Erastin** and Temozolomide Combination in Glioblastoma Cells

Cell Line	Treatment	Effect	Reference
U87MG & T98G	Erastin + Temozolomide	Markedly increased TMZ-induced cytotoxicity	[4]
U87MG	Temozolomide (100 μ M) + ICA (7.5 μ M)	Decreased viability by ~65%	[5]
T98G	Temozolomide (150 μ M) + ICA (7.5 μ M)	Reduced viability by >25% compared to TMZ alone	[5]

Note: ICA (a PKC inhibitor) was used to demonstrate sensitization to TMZ, a principle similar to that of **Erastin**'s mechanism. Specific quantitative data for **Erastin** and Temozolomide combination on cell viability percentage were not detailed in the search results.

Table 4: **Erastin** and Paclitaxel Combination in Breast Cancer Cells

Cell Line	Drug	IC50 (72h)	Combination	Effect	Reference
MDA-MB-231	Paclitaxel	0.8 nM	Pre-treatment with 0.1 nM Erastin	IC50 reduced to 0.5 nM	[6]
MDA-MB-231	Erastin	1.6 nM	Pre-treatment with 0.5 nM Paclitaxel	IC50 reduced to 1.0 nM	[6]
MDA-MB-231	Erastin	40.63 μ M (24h)	-	-	[7]

Table 5: **Erastin** and Etoposide Combination in Breast Cancer Cells

Cell Line	Drug Combination	Combination Index (CI)	Effect	Reference
MCF-7	Etoposide (1 μ M) + Erastin	Synergistic (CI value not specified)	Significant increase in cytotoxicity	[8][9]

Table 6: **Erastin** and Celastrol Combination in Non-Small-Cell Lung Cancer (NSCLC) Cells

Cell Line	Drug Combination	Combination Index (CI)	Effect	Reference
HCC827, A549, H1299	Erastin + Celastrol	< 1	Highly synergistic	[10][11][12]

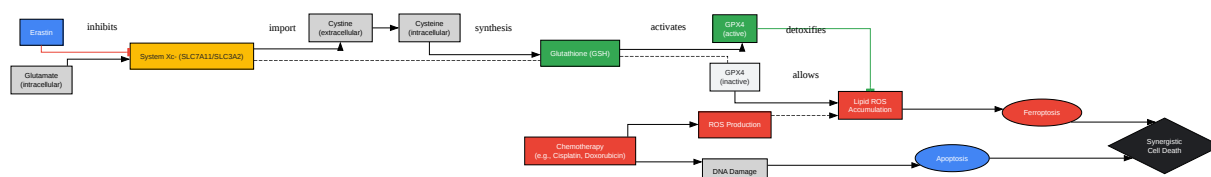
Table 7: **Erastin** and Azacitidine Combination in Leukemia Cell Lines

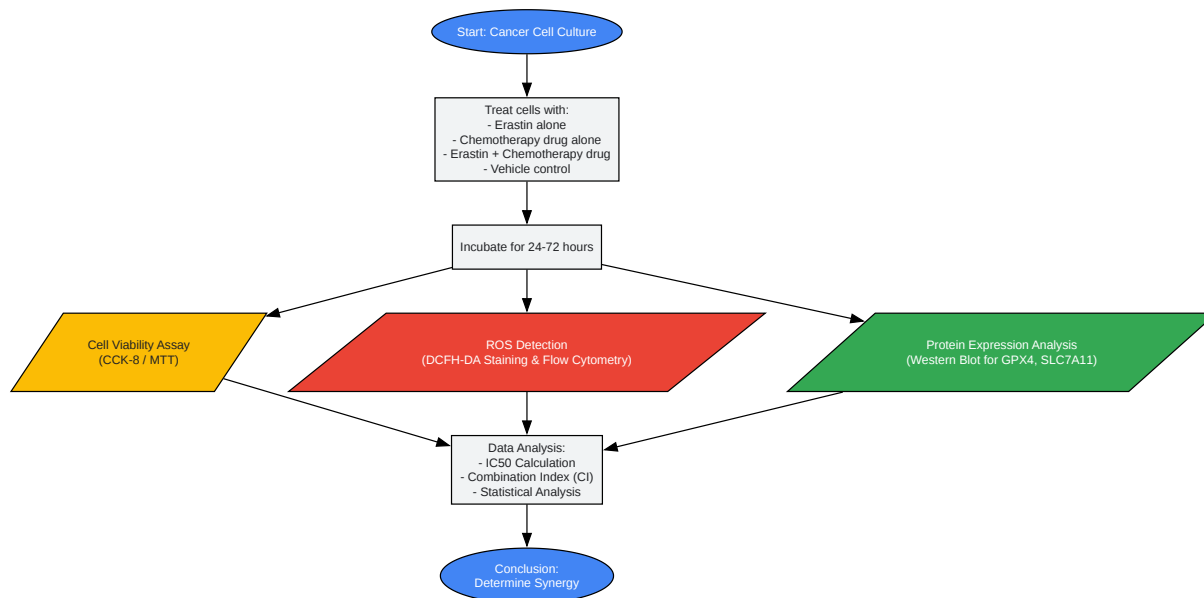
Cell Line	Drug Combination	Effect	Reference
SKM-1, KG-1, K562	Erastin + Azacitidine	Synergistic effect on cell death	[13]

Signaling Pathways and Experimental Workflows

Erastin-Induced Ferroptosis and its Synergy with Chemotherapy

Erastin initiates ferroptosis by inhibiting the system Xc- transporter, which is composed of the subunits SLC7A11 and SLC3A2. This inhibition blocks the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). The resulting GSH depletion leads to the inactivation of GPX4, an enzyme that detoxifies lipid peroxides. The accumulation of lipid ROS, in an iron-dependent manner, ultimately leads to cell death. When combined with chemotherapy drugs that often induce apoptosis and/or increase ROS production through other mechanisms, the result is a potent synergistic anti-cancer effect.





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